Anhalamine

Beschreibung

Overview of Alkaloid Chemical Classification and Structural Features

Alkaloids are a diverse group of naturally occurring organic compounds that contain at least one nitrogen atom. britannica.com The name "alkaloid," meaning "alkali-like," was given to them due to their basic properties, which stem from the lone pair of electrons on the nitrogen atom. britannica.comuomustansiriyah.edu.iq In their pure form, most alkaloids are colorless, crystalline solids with a bitter taste. britannica.com

Alkaloids can be classified in several ways, including by their biological origin, biosynthetic pathway, or pharmacological effects. pharmaxchange.info However, the most widely accepted method is based on their chemical structure. gcwgandhinagar.com A primary division distinguishes between:

Non-heterocyclic (or Proto) alkaloids: Where the nitrogen atom is not part of a ring system. uomustansiriyah.edu.iqpharmaxchange.info

Heterocyclic (or True) alkaloids: Where the nitrogen atom is incorporated into a cyclic ring structure. uomustansiriyah.edu.iqpharmaxchange.info

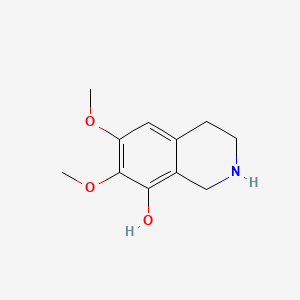

The heterocyclic alkaloids are the larger and more common group, further subdivided based on the type of ring system present. Anhalamine belongs to the isoquinoline (B145761) class of alkaloids, specifically the tetrahydroisoquinoline subclass. wikipedia.orgwikipedia.org The core of these molecules is the tetrahydroisoquinoline scaffold, which features an isoquinoline ring system where one of the rings is saturated. nih.gov This fundamental structure is the building block for a wide array of natural products known for their structural complexity and biological significance. acs.orgnih.gov

Natural Occurrence Context within the Cactaceae Family (e.g., Lophophora genus)

This compound is one of many alkaloids found in the Cactaceae family of plants. wikipedia.org Its most well-documented source is the peyote cactus, Lophophora williamsii. wikipedia.orgepharmacognosy.com This species is known to produce over 40 different alkaloids, which can be broadly categorized into two main structural groups: phenethylamines and tetrahydroisoquinolines. wikipedia.org

While the primary alkaloid in Lophophora williamsii by quantity is the phenethylamine (B48288) mescaline, the plant also contains a significant variety of tetrahydroisoquinoline alkaloids, including this compound. wikipedia.org Other species within the same genus, such as Lophophora diffusa, also produce this compound, where it is considered a principal alkaloid alongside pellotine (B1218421). wikipedia.org The presence and relative concentrations of these alkaloids can vary between different species of Lophophora. wikipedia.org

This compound co-occurs with other structurally related tetrahydroisoquinoline alkaloids in these cacti. These include anhalonidine (B98746), anhalinine (B1216297), pellotine, and lophophorine. wikipedia.orgwikipedia.org The biosynthesis of these compounds within the cactus begins with the amino acid tyrosine and proceeds through intermediates like dopamine (B1211576). wikipedia.org A ring-closure reaction on the intermediates of mescaline biosynthesis leads to the formation of the tetrahydroisoquinoline scaffold, from which this compound and its relatives are derived. wikipedia.org

Historical Perspective on the Discovery and Early Structural Elucidation of this compound

The study of the alkaloids within the Cactaceae family has a history spanning more than 120 years. researchgate.net The initial isolation of this compound is credited to the German chemist E. Kauder, who reported it in 1899 from Lophophora williamsii (then known by the synonym Anhalonium lewinii). drugfuture.com

However, the definitive structural elucidation of this compound was accomplished through the extensive work of the Austrian chemist Ernst Späth and his colleagues. In a series of papers in the early 20th century, Späth's research group systematically determined the structures of numerous peyote alkaloids. researchgate.net In 1934, Späth and F. Becke published their work clarifying the chemical structure of this compound. drugfuture.com Their research established it as 6,7-dimethoxy-8-hydroxy-1,2,3,4-tetrahydroisoquinoline. drugfuture.com This was part of a broader effort by Späth's team that successfully identified the structures of many related compounds from the same source, including anhalonine, pellotine, anhalonidine, and anhalinine. researchgate.net

Chemical and Physical Data

The following tables provide key chemical and physical properties of this compound and its hydrochloride salt.

| Property | Value |

|---|---|

| Chemical Formula | C11H15NO3 |

| Molar Mass | 209.24 g/mol plantaedb.com |

| IUPAC Name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol wikipedia.org |

| Melting Point | 189-191 °C epharmacognosy.com |

| Appearance | Crystals drugfuture.com |

| Solubility | Almost insoluble in cold water and ether; soluble in hot water, alcohol, acetone, and dilute acids. epharmacognosy.comdrugfuture.com |

| Property | Value |

|---|---|

| Chemical Formula | C11H15NO3·HCl·2H2O epharmacognosy.com |

| Molar Mass | 281.73 g/mol drugfuture.com |

| Appearance | Crystals from water epharmacognosy.com |

| Melting Point | 258 °C epharmacognosy.com |

Related Compounds

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

643-60-7 |

|---|---|

Molekularformel |

C11H15NO3 |

Molekulargewicht |

209.24 g/mol |

IUPAC-Name |

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol |

InChI |

InChI=1S/C11H15NO3/c1-14-9-5-7-3-4-12-6-8(7)10(13)11(9)15-2/h5,12-13H,3-4,6H2,1-2H3 |

InChI-Schlüssel |

DVQVXTPSJBCBJI-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2CNCCC2=C1)O)OC |

Kanonische SMILES |

COC1=C(C(=C2CNCCC2=C1)O)OC |

melting_point |

187.5 °C |

Andere CAS-Nummern |

643-60-7 |

Herkunft des Produkts |

United States |

Phytochemical Distribution and Co Occurrence of Anhalamine

Botanical Sources and Intra-species Variability in Alkaloid Content

The principal botanical source of anhalamine is the peyote cactus, Lophophora williamsii. wikipedia.orgepharmacognosy.com This small, spineless cactus, native to the Chihuahuan Desert, produces a complex mixture of phenethylamine (B48288) and tetrahydroisoquinoline alkaloids. researchgate.netnih.gov this compound is considered one of the major alkaloids in peyote, though its concentration can fluctuate. wikipedia.org

Research has also indicated the presence of this compound in other related Lophophora species. While Lophophora williamsii is the most well-known, other species such as L. diffusa, L. fricii, and L. jourdaniana also contain a variety of alkaloids, with varying compositions. nih.govreddit.com For instance, while L. williamsii typically has a higher concentration of mescaline, L. diffusa and L. fricii are characterized by a higher pellotine (B1218421) content. nih.govreddit.com

Some studies have reported the identification of this compound in Acacia berlandieri and Acacia rigidula, plants native to the southwestern United States and northeastern Mexico. dmt-nexus.mecatbull.com These findings are notable as the presence of tetrahydroisoquinoline alkaloids is less common in the Acacia genus. However, it is important to note that the findings regarding alkaloids in these Acacia species have been a subject of scientific debate, with some researchers suggesting the possibility of cross-contamination or analytical artifacts. wikipedia.org

Table 1: Botanical Sources of this compound and Observed Alkaloid Variability

| Botanical Source | Primary Alkaloid Profile | Notes on Variability |

|---|---|---|

| Lophophora williamsii (Peyote) | Contains a complex mixture of alkaloids including mescaline, pellotine, anhalonidine (B98746), hordenine (B123053), and this compound. wikipedia.orgnih.gov | Alkaloid content, including that of this compound, can vary based on plant age, geography, and growing conditions. sacredcacti.comresearchgate.net |

| Acacia berlandieri (Guajillo) | Reports suggest the presence of numerous alkaloids including N-methylphenethylamine, tyramine (B21549), phenethylamine, and trace amounts of this compound and mescaline. wikipedia.orgfao.org | The presence and concentration of these alkaloids have been a subject of scientific discussion. wikipedia.org |

| Acacia rigidula | Some studies have reported a complex mixture of alkaloids, including this compound. dmt-nexus.mecatbull.com | Findings regarding the alkaloid profile of this species are also debated within the scientific community. wikipedia.org |

Association with Concomitant Tetrahydroisoquinoline Alkaloids (e.g., mescaline, anhalonidine, pellotine, anhalinine)

This compound is rarely found in isolation and is typically accompanied by a suite of other structurally related tetrahydroisoquinoline and phenethylamine alkaloids. wikipedia.orgresearchgate.net In its primary botanical source, Lophophora williamsii, it co-occurs with a number of significant alkaloids.

The most prominent of these is mescaline , a phenethylamine alkaloid. researchgate.netwikipedia.org While structurally distinct from the tetrahydroisoquinolines, mescaline is the most abundant alkaloid in most varieties of L. williamsii. wikipedia.orgnih.gov

Within the tetrahydroisoquinoline class, this compound is consistently found alongside:

Anhalonidine : This alkaloid is structurally very similar to this compound and is often present in significant quantities. wikipedia.orgepharmacognosy.com

Pellotine : Another major tetrahydroisoquinoline alkaloid in Lophophora species. researchgate.netwikipedia.org In some species, like L. diffusa, pellotine can be the most abundant alkaloid. reddit.comnih.gov

Anhalinine (B1216297) : This is another closely related tetrahydroisoquinoline alkaloid found in peyote. wikipedia.orgwikipedia.org

Other alkaloids such as lophophorine and anhalonine are also part of the complex alkaloid mixture of peyote. wikipedia.orgdmt-nexus.me The relative proportions of these alkaloids can vary, contributing to the distinct chemical profiles of different Lophophora populations and species. For example, one analysis of L. williamsii reported the total alkaloid content to be composed of approximately 30% mescaline, 17% pellotine, and 14% anhalonidine, with this compound being a less abundant, but still significant, component. wikipedia.org

Table 2: Co-occurring Alkaloids with this compound in Lophophora williamsii

| Alkaloid | Chemical Class | Typical Relative Abundance |

|---|---|---|

| Mescaline | Phenethylamine | Often the most abundant alkaloid. wikipedia.orgnih.gov |

| Pellotine | Tetrahydroisoquinoline | A major alkaloid, sometimes the most abundant in other Lophophora species. wikipedia.orgreddit.com |

| Anhalonidine | Tetrahydroisoquinoline | A major alkaloid, structurally similar to this compound. wikipedia.org |

| Anhalinine | Tetrahydroisoquinoline | A consistently present minor alkaloid. wikipedia.org |

| Lophophorine | Tetrahydroisoquinoline | Present in the alkaloid mixture. wikipedia.org |

| Anhalonine | Tetrahydroisoquinoline | Present in the alkaloid mixture. wikipedia.org |

Biosynthetic Pathways of Anhalamine

Precursor Incorporation and Metabolic Cascade

The biosynthetic pathway leading to anhalamine initiates with the amino acid tyrosine, which serves as a fundamental building block for a wide array of cactus alkaloids clinisciences.com.

The biosynthesis of cactus alkaloids, including this compound, begins with the amino acid L-tyrosine clinisciences.com. Tyrosine undergoes decarboxylation and hydroxylation steps, proceeding initially via tyramine (B21549) and subsequently to dopamine (B1211576) clinisciences.com. Dopamine is a crucial intermediate, acting as a direct precursor for the tetrahydroisoquinoline alkaloids found in peyote clinisciences.com. Research has demonstrated that dopamine serves as an efficient precursor of this compound, with an incorporation rate of 1.73% in studies using labeled compounds. Furthermore, 3,4,5-trihydroxyphenethylamine, a derivative of dopamine, has also been identified as an efficient precursor, showing a similar incorporation rate of 1.73% into this compound. The core tetrahydroisoquinoline scaffold of this compound is constructed through an intramolecular cyclization reaction involving these dopamine-derived phenethylamines clinisciences.com.

The formation of this compound involves several key enzymatic modifications. One critical step is O-methylation, where methyl groups are added to hydroxyl functionalities. Studies using labeled precursors have shown that methionine is incorporated into the O-methyl groups of this compound. This O-methylation occurs at specific positions on the aromatic ring. The proposed pathway suggests that meta-O-methylation of dopamine, followed by hydroxylation at the 5-position and para-O-methylation, precedes the final cyclization step.

The intramolecular cyclization reaction is fundamental for forming the characteristic tetrahydroisoquinoline ring system of this compound. This cyclization is believed to occur on a dopamine-derived intermediate, such as 3,4,5-trihydroxyphenethylamine clinisciences.com. Early research suggested that this cyclization might occur before the O-methylation steps, leading to the formation of the tetrahydroisoquinoline core which is then subsequently methylated. This sequence highlights the importance of precise enzymatic control over the order of reactions in the metabolic cascade.

Isotopic Labeling Studies in Biosynthesis Elucidation

The elucidation of the this compound biosynthetic pathway has significantly relied on isotopic labeling studies, which involve feeding plants with precursors tagged with radioactive isotopes, typically carbon-14 (B1195169) (C). These studies allow researchers to trace the incorporation of specific atoms from precursors into the final alkaloid structure.

Key findings from such studies include:

Tyrosine Incorporation: L-tyrosine has been demonstrated to be a precursor of this compound, with observed incorporation rates of approximately 0.34%.

Dopamine and Trihydroxyphenethylamine Incorporation: Dopamine and its hydroxylated derivative, 3,4,5-trihydroxyphenethylamine, showed higher incorporation efficiencies of 1.73% into this compound, underscoring their direct roles as immediate precursors.

Methionine as a Methyl Donor: S-adenosylmethionine (SAM), derived from methionine, acts as the methyl donor for the O-methylation reactions. Labeling studies confirmed that methionine is incorporated into the O-methyl groups of this compound and, notably, also into the C-1 unit of this compound, suggesting a more complex role in the carbon skeleton formation beyond just methyl group donation.

These quantitative incorporation data, obtained through radioisotope tracing, have been instrumental in proposing and validating the sequential steps of the this compound biosynthetic pathway.

Comparative Analysis of Biosynthetic Routes for Analogous Peyote Alkaloids

The biosynthesis of this compound shares common initial precursors with other analogous peyote alkaloids, yet distinct enzymatic modifications lead to their structural diversity. All major peyote alkaloids, including mescaline, anhalonidine (B98746), pellotine (B1218421), and lophophorine, originate from the amino acid tyrosine and proceed through dopamine as a key intermediate clinisciences.com.

| Alkaloid Name | Common Precursors | Key Differentiating Biosynthetic Steps |

| This compound | Tyrosine, Dopamine | Intramolecular cyclization of dopamine-derived phenethylamines (e.g., 3,4,5-trihydroxyphenethylamine), followed by O-methylation clinisciences.com. |

| Mescaline | Tyrosine, Dopamine | Introduction of a third hydroxyl group and subsequent O-methylation of all three hydroxyl groups on the phenethylamine (B48288) backbone clinisciences.com. |

| Anhalonidine | Tyrosine, Dopamine | Formation of a tetrahydroisoquinoline scaffold via ring closure from mescaline biosynthesis intermediates, similar to this compound, but with specific methylation and hydroxylation patterns clinisciences.com. |

| Pellotine | Tyrosine, Dopamine | Further branching from dopamine-derived pathways, involving methylation of the amino group, leading to a tetrahydroisoquinoline structure clinisciences.com. |

| Lophophorine | Tyrosine, Dopamine | Derived from pellotine through additional modifications, including the formation of a benzodioxole unit clinisciences.com. |

While tyrosine and dopamine serve as universal starting points, the divergence in the biosynthetic pathways arises from specific hydroxylation patterns, the timing and extent of O-methylation, and crucial intramolecular cyclization reactions clinisciences.com. For instance, mescaline retains a phenethylamine structure, whereas this compound, anhalonidine, and pellotine form a tetrahydroisoquinoline ring system through cyclization clinisciences.com. Further N-methylation and modifications, such as the formation of benzodioxole rings, lead to the structural complexity observed in pellotine and lophophorine, respectively clinisciences.com. This comparative analysis highlights the remarkable enzymatic machinery in Lophophora williamsii that orchestrates the diverse array of structurally related alkaloids from common precursors.

Chemical Synthesis and Design of Anhalamine and Its Analogues

Seminal Synthetic Methodologies (e.g., Späth's Contributions, Bischler-Napieralski Cyclization)

Early efforts in the synthesis of Anhalamine laid the groundwork for subsequent advancements in tetrahydroisoquinoline chemistry. Ernst Späth, a prominent figure in alkaloid research, made significant contributions to the understanding and synthesis of "Anhalonium alkaloids" from 1919 to 1939. nih.gov Späth and Roder achieved the first reported synthesis of this compound in 1922. This pioneering work involved the Pictet-Spengler condensation of 3,4-dimethoxy-5-benzyloxyphenethylamine with formaldehyde. nih.govnih.gov This reaction is a classic method for forming tetrahydroisoquinoline rings by cyclizing a β-arylethylamine with an aldehyde.

Another foundational method widely employed in the synthesis of isoquinoline (B145761) alkaloids, including those related to this compound, is the Bischler-Napieralski cyclization. This intramolecular electrophilic aromatic substitution reaction facilitates the cyclization of β-aryl ethylamides (or carbamates) in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The reaction yields 1,2-dihydroisoquinoline (B1215523) derivatives, which can then be reduced to the corresponding 1,2,3,4-tetrahydroisoquinolines. For instance, the Bischler-Napieralski cyclization of N-formyl-3,4-dimethoxy-5-benzyloxyphenylethylamine, followed by reduction and hydrogenolysis, can lead to this compound. This cyclization is particularly effective when electron-donating groups are present on the aromatic ring, which activate it for electrophilic attack. This compound, anhalonine, and anhalonidine (B98746) are examples of simple tetrahydroisoquinoline alkaloids that can be synthesized via this method.

Contemporary Total Synthesis Approaches and Methodological Advancements

Modern synthetic chemistry has introduced more sophisticated and efficient routes for the total synthesis of tetrahydroisoquinolines, including potential applications to this compound. These advancements often focus on improving selectivity, efficiency, and the scope of accessible derivatives.

One contemporary approach involves the use of bismuth(III) triflate (Bi(OTf)₃) catalyzed allylic amination, which has been applied to the stereoselective synthesis of tetrahydroisoquinoline alkaloids, demonstrating high chirality transfer. Furthermore, significant progress has been made in the C1 functionalization of tetrahydroisoquinolines. A highly efficient method for C1 alkynylation, catalyzed by silver acetate (B1210297), has been developed, exhibiting excellent regioselectivity and operating under mild, oxidant-free conditions in air. Similarly, copper-catalyzed A3 (aldehyde-alkyne-amine) reactions involving tetrahydroisoquinoline, aldehydes, and alkynes provide C1-alkynylated products with high regioselectivity. Another notable advancement is the titanium(III)-catalyzed reductive radical acylation of 3,4-dihydroisoquinolines, offering a novel pathway for constructing the tetrahydroisoquinoline core. These methodologies represent significant strides in accessing diverse tetrahydroisoquinoline structures with enhanced control.

Stereoselective and Regioselective Synthetic Strategies for Tetrahydroisoquinolines

Control over stereochemistry and regiochemistry is paramount in the synthesis of complex natural products like this compound, which can exist as enantiomers or diastereomers, and where specific substitution patterns are crucial.

Stereoselective Synthesis: Asymmetric Pictet-Spengler reactions, often employing chiral auxiliaries, have been successfully utilized for the enantioselective synthesis of tetrahydroisoquinolines. Diastereoselective additions of organometallic compounds to N-acyliminium ions have been reported, with organozinc reagents, in particular, leading to improved stereoselectivities. Chiral N-tert-butanesulfinyl imines serve as valuable intermediates in stereoselective tetrahydroisoquinoline synthesis, with methods such as indium-promoted coupling with allylic bromides or alcohols, and trimethylsilyl (B98337) propargyl bromide, enabling controlled formation of chiral centers. Biosynthetically, simple tetrahydroisoquinolines like this compound are proposed to derive from 3-demethylmescaline. This precursor undergoes condensation with glyoxylic or pyruvic acid, followed by oxidative decarboxylation to form 3,4-dihydroisoquinolines, which are then stereospecifically reduced to the tetrahydroisoquinolines.

Regioselective Synthesis: Regioselectivity is inherently important in reactions involving substituted aromatic rings. The Bischler-Napieralski cyclization, for example, can exhibit regioselectivity; if an electron-donating group is present at the meta-position on the aromatic ring, cyclization is more likely to occur at the para-position relative to that substituent. Beyond cyclization, modern methods like the C1-alkynylation of tetrahydroisoquinolines, catalyzed by silver acetate or through copper-catalyzed A3 reactions, demonstrate excellent control over the regiochemistry, specifically introducing substituents at the C1 position of the tetrahydroisoquinoline ring. Such regioselective strategies are critical for the precise construction of this compound and its analogues with desired substitution patterns.

Rational Design and Preparation of this compound Derivatives for Mechanistic Exploration

The rational design and synthesis of this compound derivatives are crucial for understanding its biological mechanisms and exploring structure-activity relationships. This compound itself is characterized as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol. nih.gov A closely related natural analogue is Anhalinine (B1216297) (O-methylthis compound), which is 6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline.

The synthesis of various 8-hydroxy-tetrahydroisoquinolines, including this compound, has been investigated for their pharmacological properties, such as their activity as 5-HT7 receptor inverse agonists. nih.gov While the cyclization of phenethylamines into tetrahydroisoquinolines can often lead to a reduction or abolition of their characteristic psychoactive effects, some tetrahydroisoquinolines demonstrate interactions with α₂-adrenergic, serotonin (B10506) 5-HT₁D, 5-HT₆, and/or 5-HT₇ receptors. This suggests that strategic modifications to the this compound structure, such as altering the methylation pattern or introducing other functional groups, could be used to probe these receptor interactions and delineate the structural features responsible for specific biological activities. The preparation of such derivatives allows for a systematic investigation into how subtle changes in the molecular architecture of this compound influence its binding affinity and functional effects at various biological targets.

Pre Clinical Pharmacological Research and Molecular Mechanisms of Action

Receptor Binding and Modulation Studies

Anhalamine has been investigated for its specific binding affinities and modulatory effects on particular receptor types, notably serotonin (B10506) and alpha-adrenergic receptors.

This compound functions as a potent inverse agonist of the serotonin 5-HT7 receptor wikipedia.orgwikiwand.comwikipedia.org. The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-hydroxytryptamine, 5-HT), typically stimulates the production of the intracellular second messenger cAMP through its coupling with Gs proteins wikipedia.orgresearchgate.net. Inverse agonists, such as this compound, act by reducing the basal activity of constitutively active receptors, thereby diminishing the signaling cascade that the receptor would otherwise spontaneously initiate conicet.gov.arnih.gov. Studies utilizing human embryonic kidney (HEK293) cells expressing recombinant human 5-HT7 receptor splice variants (h5-HT7(a), h5-HT7(b), and h5-HT7(d)) have demonstrated that these variants exhibit constitutive activity, which is subsequently reduced by 5-HT7 antagonists that display inverse agonism nih.gov. Other tetrahydroisoquinoline alkaloids found in peyote, including pellotine (B1218421) and anhalonidine (B98746), have also been identified as potent inverse agonists of the serotonin 5-HT7 receptor wikipedia.org.

| Compound Name | Receptor Target | Mechanism of Action |

| This compound | 5-HT7 receptor | Inverse Agonist |

| Pellotine | 5-HT7 receptor | Inverse Agonist |

| Anhalonidine | 5-HT7 receptor | Inverse Agonist |

| Anhalinine (B1216297) | 5-HT7 receptor | Low-potency Inverse Agonist |

While comprehensive data specifically detailing this compound's direct interactions with alpha-adrenergic receptors are not extensively provided in the current literature, the broader class of tetrahydroisoquinolines (THIQs) has been recognized for diverse pharmacological activities, some of which encompass effects on adrenergic systems wikipedia.orgwikipedia.org. For example, esproquin, a derivative of THIQ, exhibits hypotensive effects attributed to its alpha-adrenergic blocking properties wikipedia.org. Alpha-adrenergic receptors are G protein-coupled receptors that mediate the physiological responses to norepinephrine (B1679862) and are categorized into alpha-1 and alpha-2 subtypes wikipedia.org. Alpha-1 receptors, such as the alpha-1A adrenergic receptor, are known to activate a phosphatidylinositol-calcium second messenger system nih.gov. Further dedicated research would be necessary to precisely characterize the nature and significance of this compound's direct interactions with specific alpha-adrenergic receptor subtypes.

Neurotransmitter System Modulation (e.g., Cholinergic System Inhibition)

This compound has been reported to possess "stimulant" properties, which are attributed to its inhibitory effect on cholinergic neurotransmission wikipedia.org. The cholinergic system, primarily mediated by acetylcholine (B1216132) (ACh), is a vital neurotransmitter system involved in numerous physiological functions, including muscle activation, regulation within the autonomic nervous system, and cognitive processes wikipedia.orgnih.gov. Cholinergic neurons and their associated receptors (both nicotinic and muscarinic) play a crucial role in modulating cortical neuronal activity and locomotor circuits nih.govbiorxiv.orgmdpi.com. Therefore, the inhibition of cholinergic neurotransmission by compounds such as this compound could potentially impact these fundamental biological processes wikipedia.org.

Enzymatic Target Interactions and Signaling Pathway Analysis

Direct and detailed information regarding this compound's specific enzymatic target interactions and comprehensive signaling pathway analysis is limited within the available pre-clinical data. However, the broader family of tetrahydroisoquinoline derivatives has been a subject of research due to their wide array of biological activities, which frequently involve the modulation of various enzymatic pathways and intracellular signaling cascades nuph.edu.ua. For instance, certain natural alkaloids have demonstrated the capacity to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby influencing the cholinergic system researchgate.net. While this compound's precise enzymatic targets are not explicitly detailed, its reported effects on neurotransmission imply potential downstream modulation of associated signaling pathways.

Structure-Activity Relationship (SAR) Elucidation for Tetrahydroisoquinoline Alkaloids

This compound is categorized as a tetrahydroisoquinoline (THIQ) alkaloid wikipedia.orgwikiwand.com. The THIQ core structure serves as a common scaffold found in numerous alkaloids isolated from various plant species and even mammalian systems nuph.edu.ua. Simple tetrahydroisoquinolines, including this compound and anhalonidine, are biogenetically synthesized from 3-demethylmescaline, which undergoes condensation with glyoxylic or pyruvic acid researchgate.net. These amino acid intermediates then proceed through oxidative decarboxylation to form 3,4-dihydroisoquinolines, which are subsequently stereospecifically reduced to their respective tetrahydroisoquinoline forms researchgate.net.

Structure-activity relationship (SAR) studies of THIQ derivatives indicate that the presence and position of various functional groups, such as electron-donating, electron-withdrawing, and certain heterocyclic moieties on the alkaloid backbone, are critical determinants of their biological potential nuph.edu.ua. For example, this compound is structurally defined as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol wikipedia.orgnih.gov. In contrast, a related THIQ alkaloid, anhalinine (also known as O-methylthis compound), possesses a 6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline structure wikipedia.org. These subtle structural differences contribute to their distinct pharmacological profiles, including their varying potencies as inverse agonists at the 5-HT7 receptor wikipedia.org.

| Compound Name | Chemical Formula | Key Structural Features |

| This compound | C₁₁H₁₅NO₃ | 6,7-Dimethoxy-8-hydroxy-THIQ |

| Anhalinine | C₁₂H₁₇NO₃ | 6,7,8-Trimethoxy-THIQ (O-Methylthis compound) |

| Anhalonidine | C₁₂H₁₇NO₃ | (1S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-8-isoquinolinol |

| Pellotine | C₁₃H₁₉NO₃ | (1S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-methyl-8-isoquinolinol |

In Vitro and Ex Vivo Mechanistic Investigations

Pre-clinical mechanistic investigations frequently utilize in vitro (cell-based assays) and ex vivo (isolated tissue experiments) models to elucidate the molecular actions of chemical compounds. For this compound, its inverse agonism at the 5-HT7 receptor has been demonstrated in such experimental settings, specifically through studies conducted using HEK293 cells nih.gov. In vitro studies provide a controlled environment to observe direct interactions between a compound and its molecular targets, while ex vivo studies offer insights into how a compound influences biological processes within intact tissues mdpi.comusp.br. Although comprehensive details on extensive in vitro and ex vivo studies specifically focused on this compound's broader mechanisms are not explicitly provided in the available literature, the general approach to understanding the effects of compounds like this compound on receptor binding and neurotransmitter modulation commonly relies on these established experimental methodologies biorxiv.orgnih.gov.

Advanced Analytical Chemistry of Anhalamine

Sophisticated Extraction and Purification Techniques for Complex Biological and Plant Matrices

The extraction and purification of Anhalamine from complex biological and plant matrices, particularly from cacti like Lophophora williamsii, involve meticulous procedures to isolate the alkaloid from co-existing compounds. A common approach for extracting alkaloids from dried and pulverized plant material, such as peyote, involves using a methanol-concentrated ammonia (B1221849) solution (99:1) unodc.org. This process typically includes multiple extractions (e.g., 4 x 0.5 mL per 10 mg plant material) often aided by shaking or sonication unodc.org.

Following initial extraction, further purification steps are crucial to separate this compound from other alkaloids and interfering biological materials. For instance, an aqueous solution containing this compound can be adjusted to pH 9.0 and subsequently extracted with chloroform (B151607) for an extended period (e.g., 24 hours) using a liquid-liquid extractor umich.edu. The resulting chloroform extract is then concentrated to dryness umich.edu. To further purify this compound and separate it from compounds like hordenine (B123053) and traces of anhalonidine (B98746), preparative thin-layer chromatography (TLC) has been employed umich.edu. After chromatographic separation, the band corresponding to this compound is carefully removed from the plate and eluted, for example, with a chloroform-methanol mixture (9:1) umich.edu. The eluted solution is then concentrated to dryness, and the residue can be dissolved in methanol, followed by the addition of carrier this compound HCl to facilitate crystallization through the passage of dry HCl gas umich.edu. Recrystallization from methanol-diethyl ether can achieve constant specific activity umich.edu.

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are indispensable for the separation and detection of this compound, given its presence alongside numerous other alkaloids in natural sources. These methods offer the resolution necessary to isolate this compound for subsequent analysis and characterization.

Planar Chromatography (e.g., Thin-Layer Chromatography, High-Performance Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) is a widely adopted planar chromatography method for alkaloid analysis, including this compound unodc.orgrushim.ruacs.orgpageplace.de. It serves as a simple screening method in forensic analysis and is valuable for qualitative and semi-quantitative analysis, offering a chromatographic fingerprint based on Rf values and colors rushim.rupsu.edu. For TLC analysis of this compound, a further clean-up of initial plant extracts may not be necessary unodc.org.

High-Performance Thin-Layer Chromatography (HPTLC) represents an advancement over conventional TLC, offering improved separation and microanalysis capabilities psu.edu. HPTLC plates, with smaller particle sizes (e.g., 5 µm compared to 20 µm for conventional plates), yield better separation psu.eduwdh.ac.id. Various chemically bonded HPTLC plates, including C18 plates, are commercially available, expanding the applicability of planar chromatography to adsorption, partition, ion-pair, and ion-exchange modes, similar to HPLC psu.edu.

A notable application of preparative TLC for this compound separation involved silica (B1680970) gel H plates (2 mm thick) developed with a solvent system of chloroform-acetone-diethylamine (5:4:1) umich.edu. This system effectively separated this compound from hordenine and anhalonidine umich.edu.

Gas Chromatography Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography Coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound nih.govunodc.orgsamorini.itresearchgate.net. It combines the separation efficiency of gas chromatography with the identification capabilities of mass spectrometry. For GC analysis of plant extracts containing this compound, it is recommended to eliminate potentially interfering lipids through a simple diethyl ether pre-extraction unodc.org. GC-MS has been used to obtain chromatographic profiles of samples containing this compound, with specific peaks detected at certain retention times, and their mass spectra utilized for identification researchgate.net. For instance, a major peak corresponding to a related metabolite was detected at 22.5 min in a total ion chromatogram during GC-MS analysis researchgate.net.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS, UHPLC-MS/MS)

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) is a highly precise and sensitive analytical technique widely used for the detection, identification, and mass determination of components in complex mixtures, including this compound referencecitationanalysis.comresearcher.lifenih.govresearchgate.netwikipedia.orgresearchgate.net. It is particularly suitable for non-volatile and thermally labile molecules and offers broad sample coverage due to various column chemistries wikipedia.orgthermofisher.com. LC-MS is frequently employed in metabolomics due to its comprehensive coverage of a wide range of chemicals wikipedia.org.

Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPLC-MS/MS or UHPLC-PDA-HESI-Orbitrap-MS/MS) offers enhanced separation and identification capabilities mdpi.comnih.govresearchgate.netbiorxiv.org. This advanced technique has been utilized for untargeted metabolomics analysis, allowing for the detection and identification of numerous compounds, including this compound, in various plant tissues and biological samples nih.govmdpi.comnih.govbiorxiv.org.

Typical LC-MS/MS conditions for analyzing nitrogen-containing compounds, including alkaloids like this compound, involve a C18 column (e.g., 150 mm × 4.6 mm id, 3 μm particle size) nih.gov. Mobile phases often consist of acetonitrile (B52724) (A) with 0.1% formic acid and ultrapure water (B) with 0.1% formic acid, employing a gradient elution process nih.gov. Detection wavelengths can be set at 280 nm nih.gov. Mass spectrometry data are typically collected in positive-ion mode (e.g., 100 ≤ m/z ≤ 1000) using high-resolution mass analyzers like Orbitrap, acquiring MS data at resolutions such as 30,000 FWHM and MS² data at 15,000 FWHM nih.gov. Data-dependent MSⁿ scans are used to analyze MS² spectra generated from abundant ions nih.gov.

Recent studies have utilized UHPLC-MS/MS to identify this compound as a differential biomarker in various plant metabolomics studies nih.govnih.gov. For example, in the analysis of Dendrobium plants, this compound was identified among differential metabolites using LC-MS/MS, with specific parameters including a Waters Atlantis T3 column and a gradient elution with acetonitrile and water containing formic acid nih.gov. Another study on tobacco leaf quality deterioration used UHPLC-MS/MS with a Hypersil Gold column and a linear gradient of 0.1% formic acid in water and acetonitrile nih.gov.

Advanced Spectroscopic Characterization for Structural Confirmation

Advanced spectroscopic techniques are crucial for the unequivocal structural confirmation of this compound, especially when isolated from complex natural sources or synthesized.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the detailed structure of organic compounds, including alkaloids escholarship.orgchemistry-chemists.comchemistry-chemists.comresearchgate.net. NMR provides information about the connectivity and spatial arrangement of atoms within the molecule. While specific NMR data for this compound itself were not extensively detailed in the provided search results beyond general mentions of its use for structural elucidation of alkaloids, it is a standard method for confirming the presence and structure of methoxy (B1213986) groups and the tetrahydroisoquinoline core escholarship.orgchemistry-chemists.com.

High-Resolution Mass Spectrometry (HRMS), often coupled with chromatographic techniques (LC-HRMS, UHPLC-HRMS), provides highly accurate mass measurements, which are essential for determining the elemental composition of this compound and its fragments referencecitationanalysis.comresearcher.lifemdpi.comresearchgate.netbiorxiv.orgresearchgate.netunina.itresearchgate.netscribd.com. HRMS data, particularly the exact mass of the pseudomolecular ion and its fragmentation pattern, are critical for confirming the molecular formula and identifying characteristic fragments that support the proposed structure mdpi.comresearchgate.netresearchgate.netscribd.com. For instance, UHPLC-PDA-HESI-Orbitrap-MS/MS has been used for untargeted metabolomics analysis, providing accurate mass weights and multistage fragments for identification nih.govmdpi.com. The fragmentation patterns obtained from HRMS/MS are compared with databases and simulated pathways for tentative identification nih.govresearchgate.net.

Quantitative Determination and Impurity Profiling

Quantitative determination of this compound is vital for assessing its concentration in various matrices, while impurity profiling ensures the purity of isolated or synthesized samples. Chromatographic methods, particularly those coupled with sensitive detectors, are central to these analyses.

LC-MS and UHPLC-MS/MS are highly effective for quantitative determination due to their sensitivity and selectivity nih.govresearchgate.netnih.gov. These techniques allow for the precise measurement of this compound concentrations in complex samples, including plant extracts and biological matrices nih.govnih.gov. For quantitative analysis, calibration curves are established using known concentrations of this compound standards mdpi.com. The integration of peak areas or heights from chromatograms allows for the quantification of this compound in unknown samples.

Impurity profiling involves identifying and quantifying other compounds present alongside this compound. This is crucial for quality control and understanding the chemical composition of natural extracts. GC-MS and LC-MS/MS are well-suited for this purpose, as they can separate and identify numerous components in a mixture wikipedia.orgmdpi.comnih.gov. For example, in metabolomics studies, these techniques detect hundreds to thousands of nitrogen-containing compounds and other metabolites, allowing for the identification of differential accumulated metabolites, which can include impurities or related compounds nih.govmdpi.comnih.gov. The fragmentation patterns obtained from MS/MS analyses are instrumental in elucidating the structures of unknown impurities nih.govmdpi.com.

For GC and HPLC analysis, pre-extraction steps, such as simple diethyl ether extraction, are recommended to eliminate potentially interfering lipids, which could otherwise complicate quantitative determination and impurity profiling unodc.org.

Forensic Analytical Considerations for Identification and Source Tracing

The forensic analysis of this compound, a naturally occurring tetrahydroisoquinoline alkaloid found predominantly in Lophophora williamsii (peyote) and other cacti, is crucial for its identification and for tracing its origin. Given its presence in botanical matrices, forensic investigations often involve complex sample analysis to differentiate this compound from other co-occurring alkaloids and to establish a chemical profile indicative of its source. wikipedia.orgwikidata.orgrsc.orgnih.gov

Identification of this compound

Accurate identification of this compound in forensic samples relies on a suite of advanced analytical techniques capable of separating, detecting, and characterizing the compound, often present in complex mixtures.

Chromatographic Techniques: Chromatography plays a fundamental role in separating this compound from other components within a sample.

Gas Chromatography (GC): GC is a widely used technique in forensic science, particularly effective for volatile and semi-volatile compounds. When coupled with mass spectrometry (GC-MS), it provides robust qualitative and quantitative analysis. psu.edupharmafocusamerica.comlongdom.orggossmanforensics.comdrawellanalytical.com For polar alkaloids like this compound, derivatization may be required to enhance volatility for GC analysis. psu.edu

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for the analysis of non-volatile and polar compounds, including alkaloids. psu.edupharmafocusamerica.comazolifesciences.com It offers superior resolution and is often preferred for substances that are not readily volatile. psu.edu

Thin-Layer Chromatography (TLC): While less definitive for confirmatory identification on its own, TLC serves as a valuable, rapid, and cost-effective screening method in forensic laboratories. psu.eduazolifesciences.com

Mass Spectrometry (MS): Mass spectrometry is indispensable for the definitive identification of this compound due to its ability to determine molecular weight, chemical structure, and composition. longdom.orghilarispublisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is considered the "gold standard" in forensic chemistry for its reliability in compound identification. It combines the separation power of GC with the identification capabilities of MS, providing a unique chemical fingerprint based on the mass-to-charge ratio of ionized fragments. psu.edupharmafocusamerica.comlongdom.orggossmanforensics.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its advanced forms (e.g., high-resolution MS, LC-MS/MS) are increasingly important for forensic analysis, especially for polar and thermally labile compounds that are not suitable for GC. This technique allows for the direct analysis of this compound without derivatization, providing high sensitivity and specificity. pharmafocusamerica.comazolifesciences.comresearchgate.net

Table 1: Common Analytical Techniques for Forensic Identification of Alkaloids

| Technique | Principle of Separation/Identification | Key Applications in Forensic Science | Advantages | Limitations |

| GC | Separation by volatility/boiling point; detection by various detectors (FID, ECD, MS) psu.edugossmanforensics.com | Volatile and semi-volatile drugs, accelerants, toxicology pharmafocusamerica.comdrawellanalytical.com | High resolution, quantitative analysis psu.edu | Requires volatile compounds, derivatization for polar substances psu.edu |

| GC-MS | GC separation followed by MS identification of molecular fragments longdom.orggossmanforensics.com | Definitive identification of drugs, toxins, explosives pharmafocusamerica.comlongdom.orggossmanforensics.com | "Gold standard" for reliability, high specificity, sensitive psu.edupharmafocusamerica.comlongdom.org | May require derivatization for polar compounds, high cost psu.edu |

| HPLC | Separation based on polarity/interaction with stationary phase psu.edu | Non-volatile, polar compounds, pharmaceuticals, dyes psu.edupharmafocusamerica.comwdh.ac.id | Suitable for thermally labile and polar compounds psu.edu | Identification can be tedious without MS coupling psu.edu |

| LC-MS | LC separation followed by MS identification pharmafocusamerica.comresearchgate.net | Drug analysis in biological fluids, complex mixtures, non-volatile substances pharmafocusamerica.comazolifesciences.comresearchgate.net | High sensitivity, specificity, direct analysis of polar compounds pharmafocusamerica.comresearchgate.net | Instrumentation cost, matrix effects psu.edu |

| TLC | Separation by differential migration on a stationary phase psu.edu | Screening, initial identification of inks, dyes, drugs psu.eduazolifesciences.com | Simple, rapid, cost-effective psu.eduazolifesciences.com | Lower accuracy and sensitivity compared to GC/HPLC psu.edu |

Source Tracing of this compound

Source tracing in forensic chemistry aims to link a seized substance to its origin, which is particularly relevant for naturally derived compounds like this compound. This process often involves chemical profiling, which is the systematic analysis of the unique composition and concentration of chemical compounds within a sample. studysmarter.co.uk

Chemical Profiling and Impurity Analysis: For plant-derived alkaloids such as this compound, chemical profiling involves analyzing the presence and relative proportions of co-occurring alkaloids and other plant metabolites. Lophophora williamsii (peyote) contains a complex mixture of alkaloids, including mescaline, pellotine (B1218421), anhalonidine, anhalonine, and anhalinine (B1216297), alongside this compound. wikipedia.orgrsc.orgnih.govwikipedia.orgsacredcacti.com The specific "cocktail of compounds" and their relative concentrations can serve as a chemical signature for source determination. nih.govazolifesciences.com

Table 2: Alkaloids Co-occurring with this compound in Lophophora williamsii

| Compound Name | PubChem CID |

| This compound | 69510 |

| Mescaline | 4060 |

| Pellotine | 4756 |

| Anhalonidine | 62717 |

| Anhalonine | 62718 |

| Anhalinine | 192723 |

| Lophophorine | 62720 |

| Hordenine | 7851 |

Note: PubChem CIDs for co-occurring alkaloids are provided in the final table.

Research findings indicate that the percentages of these alkaloids can vary significantly within Lophophora williamsii depending on factors such as soil conditions, season, and even the hour of sampling. nih.govsacredcacti.com For instance, early reports by Heffter and later by Späth and Becke showed varying yields of this compound and other alkaloids from peyote. sacredcacti.com While this compound can constitute a minor percentage of the total alkaloid content (e.g., 0.1% reported by Späth & Becke), its consistent presence alongside other specific alkaloids forms a characteristic profile. sacredcacti.com

Analytical Techniques for Source Tracing: Advanced chromatographic techniques coupled with mass spectrometry are critical for generating these chemical profiles.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique offers enhanced separation capabilities for complex volatile mixtures, making it suitable for extensive analysis of chemical patterns in herbal products for source differentiation. researchgate.net

HPLC and LC-MS Profiling: These methods are used for forensic profiling of impurities in drugs and can provide insights into the similarity between samples, aiding in the determination of geographical origin. azolifesciences.com

By analyzing the unique chemical profile, including the presence of specific minor alkaloids or impurities, forensic scientists can draw inferences about the origin of the this compound-containing material, providing valuable evidence in legal contexts. azolifesciences.comstudysmarter.co.uk

Future Directions in Anhalamine Research and Alkaloid Science

Unexplored Biosynthetic Pathways and Enzymology of Tetrahydroisoquinoline Alkaloids

Significant progress has been made in elucidating the natural biosynthetic pathways of tetrahydroisoquinoline alkaloids (THIAs) and discovering key enzymes involved, particularly in microorganisms. nih.gov However, the complete biosynthetic pathways and the full enzymatic machinery responsible for the formation of Anhalamine and other complex THIAs in their natural plant sources, such as Lophophora williamsii, remain areas ripe for further exploration. wikipedia.orgwikipedia.orgbiorxiv.org

Future research will focus on:

Detailed Pathway Elucidation: Identifying all intermediate steps and the specific enzymes catalyzing each transformation in the biosynthesis of this compound and related THIAs. Early investigations have suggested a pathway where dopamine (B1211576) undergoes O-methylation, hydroxylation, and cyclization to yield this compound, anhalidine, anhalonidine (B98746), and pellotine (B1218421). wikipedia.org An N-methyltransferase with broad substrate specificity has also been identified as a potential early step in THIA biosynthesis in peyote. biorxiv.org

Enzyme Characterization: Comprehensive studies of the enzymes involved, including their structures, mechanisms, substrate specificities, and regulation. This enzymological understanding is crucial for potential biotechnological applications.

Metabolic Engineering for Production: Addressing the current challenges in developing efficient cell factories for the industrial production of THIAs. nih.gov This involves applying metabolic engineering strategies to heterologous hosts to optimize yields and enable sustainable production of this compound and its analogues.

Discovery of Novel Molecular Targets and Intracellular Signaling Pathways

While this compound is known for its potent inverse agonism at the serotonin (B10506) 5-HT7 receptor, wikipedia.orgwikipedia.org the discovery of additional molecular targets and the elucidation of the complete spectrum of intracellular signaling pathways it modulates represent critical future directions. Other tetrahydroisoquinoline alkaloids, such as pellotine and anhalidine, also exhibit 5-HT7 receptor inverse agonism. wikipedia.orgwikipedia.org

Key areas for future investigation include:

Identification of New Receptors and Enzymes: Employing high-throughput screening and advanced pharmacological profiling to identify novel protein targets (e.g., other G-protein coupled receptors, ion channels, enzymes) beyond the 5-HT7 receptor that interact with this compound.

Elucidation of Signaling Cascades: Mapping the downstream intracellular signaling pathways activated or inhibited by this compound's interaction with its targets. Research on isoquinoline (B145761) alkaloids, a broader class including THIAs, has shown neuroprotective effects by modulating various mechanisms such as reducing inflammatory injury, oxidative stress, and regulating autophagy. guidetomalariapharmacology.org

Polypharmacology and Network Pharmacology: Understanding how this compound might exert its biological effects through interactions with multiple targets and pathways, contributing to a polypharmacological understanding. The development of therapeutics that can inhibit multiple signaling pathways is increasingly recognized as important for effective treatment strategies. uni.lu

Development of Chemoenzymatic and Biocatalytic Synthetic Routes for Analogues

The development of efficient and sustainable synthetic routes for this compound and its analogues is a significant area for future research. Chemoenzymatic and biocatalytic methods, which leverage the high selectivity and mild reaction conditions offered by enzymes, are emerging as powerful alternatives to traditional chemical synthesis. nih.govnih.govnih.gov

Future efforts will focus on:

Enzyme Engineering and Optimization: Engineering enzymes for enhanced activity, selectivity, and stability to facilitate the synthesis of this compound and its structural variants. This includes optimizing reaction conditions and exploring novel enzyme cascades. nih.govnih.gov

Scalable and Sustainable Production: Developing environmentally friendly and scalable synthetic strategies for this compound analogues, addressing limitations of traditional methods such as high costs and poor sustainability. nih.gov

Diversity-Oriented Synthesis: Utilizing chemoenzymatic approaches to generate diverse libraries of this compound analogues with tailored properties, benefiting from the remarkable regio- and stereoselectivity of enzymatic transformations. nih.gov This could lead to the discovery of compounds with improved pharmacological profiles.

Contribution to Polypharmacological Understanding of Complex Plant-Derived Alkaloid Mixtures

This compound is found in Lophophora williamsii alongside a variety of other alkaloids, including mescaline, pellotine, and anhalonidine. wikipedia.orgwikipedia.org While individual alkaloids have been studied, a comprehensive understanding of the polypharmacological effects arising from the complex interplay of these compounds within their natural matrix is largely unexplored.

Future research will aim to:

Synergistic and Antagonistic Interactions: Investigate how this compound interacts with other co-occurring alkaloids in plant extracts. Understanding these synergistic or antagonistic relationships is crucial for a complete picture of the biological activities of complex plant-derived mixtures.

Holistic Biological Profiling: Conduct studies that evaluate the biological effects of whole alkaloid extracts or defined mixtures, rather than focusing solely on isolated compounds. This approach could reveal novel therapeutic insights that are not apparent from studying individual components.

Advanced Analytical Techniques: Employ sophisticated analytical methods to accurately quantify and characterize the full alkaloid profile in plant sources, enabling better correlation between chemical composition and observed biological effects.

Computational Chemistry and Molecular Modeling Applications in Alkaloid-Target Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering efficient ways to predict drug-target interactions, optimize lead compounds, and assess binding affinities. Their application to this compound and other alkaloids holds significant promise for future research.

Key computational approaches include:

Molecular Docking and Dynamics Simulations: Predicting the binding modes and affinities of this compound and its analogues to known and novel molecular targets, including the 5-HT7 receptor and other potential protein interactions. Molecular dynamics simulations can provide insights into the conformational changes and stability of alkaloid-target complexes.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing predictive models that correlate the chemical structures of this compound analogues with their biological activities. This can guide the rational design of new compounds with improved efficacy or selectivity.

Virtual Screening and Lead Optimization: Utilizing high-throughput virtual screening to identify potential new targets for this compound or to discover novel this compound-like compounds from large chemical libraries. Computational methods can also be used to optimize the properties of lead compounds.

Integration with Omics Data: Combining computational chemistry with large-scale biological data (e.g., genomics, proteomics, metabolomics) to identify disease-relevant targets and understand the molecular mechanisms underlying the effects of alkaloids. This integration can accelerate the drug discovery process by providing a more holistic view of molecular interactions.

Q & A

Basic Research Questions

What are the established protocols for synthesizing Anhalamine in laboratory settings?

Methodological Answer:

Synthesis of this compound should follow rigorous protocols to ensure reproducibility. Key steps include:

- Reagent Selection : Use high-purity precursors and solvents, specifying sources and batch numbers to minimize variability .

- Reaction Optimization : Conduct pilot studies to determine optimal temperature, pH, and catalyst ratios. Document deviations and adjustments systematically .

- Characterization : Validate intermediates and final products using NMR, HPLC, and mass spectrometry, comparing results to reference standards .

- Safety : Adhere to chemical stability guidelines (e.g., avoiding strong oxidizers or acids during synthesis) .

Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm molecular structure and detect impurities. Cross-reference peaks with published spectra for validation .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity (>98% recommended for pharmacological studies) .

- Mass Spectrometry (MS) : Combine with fragmentation patterns to verify molecular weight and identify degradation products .

What safety protocols should be followed when handling this compound in experimental workflows?

Methodological Answer:

- Skin Absorption Mitigation : Use nitrile gloves and lab coats, as amine derivatives like this compound may permeate latex .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., nitrogen oxides) .

- Waste Disposal : Neutralize acidic or reactive residues before disposal, adhering to institutional hazardous waste guidelines .

Advanced Research Questions

How can researchers resolve contradictions in this compound’s pharmacological data across different studies?

Methodological Answer:

- Systematic Review : Conduct a meta-analysis of existing data to identify confounding variables (e.g., dosage variations, model organisms) .

- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., identical cell lines, buffer systems) to isolate methodological discrepancies .

- Principal Contradiction Analysis : Determine if inconsistencies arise from a dominant factor (e.g., assay sensitivity) versus secondary variables (e.g., solvent choice) .

What methodological considerations are critical when designing dose-response studies for this compound’s bioactivity?

Methodological Answer:

- Nonlinear Regression Models : Use Hill slope or log-dose curves to calculate EC/IC values, ensuring at least five concentrations spanning 3–4 orders of magnitude .

- Positive/Negative Controls : Include reference compounds (e.g., dopamine hydrochloride for receptor studies) to validate assay robustness .

- Statistical Power : Calculate sample sizes using preliminary data to ensure adequate power (e.g., α=0.05, β=0.2) .

What computational strategies are recommended for predicting this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities, validating results with experimental IC data .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors (e.g., logP, polar surface area) to predict pharmacokinetic properties .

- Dynamic Simulations : Run molecular dynamics (MD) simulations (≥100 ns) to assess conformational stability in biological membranes .

Data Presentation & Reproducibility

How should researchers document experimental parameters to ensure reproducibility of this compound studies?

Methodological Answer:

- Detailed Metadata : Report exact instrument settings (e.g., HPLC column type, gradient program), reagent lot numbers, and environmental conditions (e.g., humidity, temperature) .

- Raw Data Archiving : Deposit spectra, chromatograms, and raw datasets in open-access repositories (e.g., Zenodo) with persistent identifiers .

- Protocol Pre-registration : Use platforms like Open Science Framework to publish methods before experimentation, reducing bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.